Cas no 1361602-73-4 (3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine)

3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine
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- インチ: 1S/C12H5Cl3F3NO/c13-5-1-2-6(14)10(15)9(5)7-3-4-8(20)11(19-7)12(16,17)18/h1-4,20H
- InChIKey: KKICCALXJIVXRY-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C=1C1C=CC(=C(C(F)(F)F)N=1)O)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 344
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 5
3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024002520-250mg |
3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine |
1361602-73-4 | 97% | 250mg |
$700.40 | 2022-04-03 | |
Alichem | A024002520-1g |
3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine |
1361602-73-4 | 97% | 1g |
$1,713.60 | 2022-04-03 | |
Alichem | A024002520-500mg |
3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine |
1361602-73-4 | 97% | 500mg |
$1,058.40 | 2022-04-03 |
3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridineに関する追加情報
3-Hydroxy-6-(2,3,6-Trichlorophenyl)-2-(Trifluoromethyl)Pyridine: A Comprehensive Overview
The compound with CAS No 1361602-73-4, commonly referred to as 3-Hydroxy-6-(2,3,6-Trichlorophenyl)-2-(Trifluoromethyl)Pyridine, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications. This pyridine derivative is characterized by its hydroxyl group at the 3-position, a trichlorophenyl substituent at the 6-position, and a trifluoromethyl group at the 2-position. These substituents contribute to its distinctive reactivity and stability, making it a valuable compound in various fields of research.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry and pharmacology. The presence of electron-withdrawing groups like the trifluoromethyl group enhances the compound's ability to act as a ligand in metalloenzyme inhibition studies. This property has led researchers to explore its potential as a lead compound for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
The trichlorophenyl substituent in this compound adds another layer of complexity to its chemical behavior. Chlorine atoms are known for their electron-withdrawing effects, which can influence the electronic properties of the aromatic ring. This makes the compound an interesting candidate for investigating aromatic substitution reactions and their applications in organic synthesis.
One of the most notable advancements in recent research involves the use of 3-Hydroxy-6-(2,3,6-Trichlorophenyl)-2-(Trifluoromethyl)Pyridine in agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation has positioned it as a potential candidate for developing eco-friendly pesticides and herbicides. This aligns with the growing demand for sustainable agricultural practices that minimize environmental impact.
Furthermore, the hydroxyl group at the 3-position plays a crucial role in determining the compound's solubility and bioavailability. Researchers have explored various methods to modify this group to enhance its pharmacokinetic properties, paving the way for its application in drug delivery systems.
In terms of synthesis, this compound is typically prepared through multi-step reactions involving chlorination, fluorination, and hydroxylation processes. The development of efficient synthetic routes has been a focal point of recent studies, with researchers aiming to optimize yields and reduce production costs.
The structural uniqueness of 3-Hydroxy-6-(2,3,6-Trichlorophenyl)-2-(Trifluoromethyl)Pyridine also makes it an ideal candidate for studying supramolecular chemistry. Its ability to form hydrogen bonds and π-π interactions has been exploited in designing self-assembled structures with potential applications in nanotechnology.
Looking ahead, ongoing research is focused on understanding the environmental fate and toxicity of this compound. As industries increasingly prioritize sustainability, there is a growing need for compounds that are both effective and environmentally benign.
In conclusion, CAS No 1361602-73-4, or 3-Hydroxy-6-(2,3,6-Trichlorophenyl)-2-(Trifluoromethyl)Pyridine, represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity continue to inspire innovative research directions, underscoring its importance in contemporary scientific exploration.
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